3-Amino-3-ethoxyprop-2-enoic acid
Description
3-Amino-3-ethoxyprop-2-enoic acid is a β-substituted acrylic acid derivative featuring an amino and ethoxy group at the β-carbon (C3) of the prop-2-enoic acid backbone. Its synthesis involves the reduction of nitro intermediates, such as 3-nitro-4H- derivatives, using titanium(IV) chloride or palladium-catalyzed hydrogenation, achieving yields of 53–82% . This compound serves as a versatile reagent in heterocyclic synthesis, facilitating the construction of indolizines, quinolizines, pyranones, and azolo/azinopyrimidines . Its dual functional groups (amino and ethoxy) enable diverse reactivity, making it valuable in medicinal and materials chemistry.
Properties
CAS No. |
767270-33-7 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-amino-3-ethoxyprop-2-enoic acid |
InChI |
InChI=1S/C5H9NO3/c1-2-9-4(6)3-5(7)8/h3H,2,6H2,1H3,(H,7,8) |
InChI Key |
CWSLWNONJMIRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-ethoxyprop-2-enoic acid typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-ethoxyprop-2-enoic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-ethoxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-ethoxyprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-Amino-3-ethoxyprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of 3-Amino-3-ethoxyprop-2-enoic Acid and Analogues
| Compound Name | Substituent at C3 | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 3-Amino-3-ethoxyprop-2-enoic acid | Amino, Ethoxy | C₅H₉NO₃ | Amino, Ethoxy, Carboxylic acid |
| 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | 2-(2-Aminoethoxy)ethoxy | C₇H₁₅NO₄ | Ether, Amino, Carboxylic acid |
| 3-Amino-3-(3-methylthiophen-2-yl)propanoic acid | 3-Methylthiophen-2-yl, Amino | C₉H₁₁NO₂S | Thiophene, Amino, Carboxylic acid |
| 3-Benzoylaminopropenoic acid derivatives | Benzoylamino | Varies | Benzoyl, Amino, Carboxylic acid |
Key Observations :
- Ethoxy vs.
- Aromatic vs. Aliphatic Substituents: The thiophene ring in 3-amino-3-(3-methylthiophen-2-yl)propanoic acid introduces aromaticity and sulfur-based electronic effects, contrasting with the aliphatic ethoxy group in the target compound .
- Benzoyl vs. Ethoxy: Benzoylamino derivatives exhibit increased steric bulk and electron-withdrawing character compared to the ethoxy group, influencing hydrolysis stability and reactivity .
Key Observations :
- The target compound’s synthesis via nitro reduction is efficient but sensitive to catalyst choice and hydrogenation conditions .
Physicochemical Properties
- Solubility : The ethoxy group in the target compound confers moderate polarity, while the thiophene derivative’s aromaticity may reduce aqueous solubility .
- Stability: Benzoylamino derivatives exhibit greater hydrolytic stability due to the amide bond, whereas the target compound’s primary amino group may require protection during synthesis .
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